molecular formula C5H7BO3S B8330705 4-Methyl-2-thienyl boric acid

4-Methyl-2-thienyl boric acid

Cat. No.: B8330705
M. Wt: 157.99 g/mol
InChI Key: WVEOQKDWTGHQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-thienyl boric acid is a useful research compound. Its molecular formula is C5H7BO3S and its molecular weight is 157.99 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H7BO3S

Molecular Weight

157.99 g/mol

IUPAC Name

(4-methylthiophen-2-yl)oxyboronic acid

InChI

InChI=1S/C5H7BO3S/c1-4-2-5(10-3-4)9-6(7)8/h2-3,7-8H,1H3

InChI Key

WVEOQKDWTGHQMZ-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OC1=CC(=CS1)C

Origin of Product

United States

Reductive Elimination:the Final Step of the Catalytic Cycle is the Reductive Elimination from the Pd Ii Complex, Which Forms the New Carbon Carbon Bond of the Desired Product and Regenerates the Pd 0 Catalyst, Allowing It to Re Enter the Catalytic Cycle.

Density Functional Theory (DFT) is a powerful computational tool used to model these reaction pathways. DFT calculations can provide valuable insights into the structures of intermediates and transition states, as well as the activation energies associated with each step of the catalytic cycle. For instance, studies on similar arylboronic acids have elucidated the energetics of the reaction, highlighting the relative stability of intermediates and the energy barriers of transition states.

While specific energetic data for the reaction pathway of 4-methyl-2-thienyl boric acid is not available, the table below presents a hypothetical representation of the type of data that would be generated from a DFT study on a Suzuki-Miyaura coupling reaction involving an arylboronic acid. This data is illustrative and serves to demonstrate the nature of the findings from such computational investigations.

Table 1: Illustrative Calculated Energy Profile for a Suzuki-Miyaura Reaction Pathway

Reaction StepSpeciesRelative Energy (kcal/mol)
Reactants Pd(0)L2 + Ar-X + Ar'-B(OH)2 + Base0.0
Oxidative Addition Transition State 1 (TS1)+15.2
Intermediate 1 (Ar-Pd(II)(X)L2)-5.8
Transmetalation Transition State 2 (TS2)+18.5
Intermediate 2 (Ar-Pd(II)(Ar')L2)-12.3
Reductive Elimination Transition State 3 (TS3)+10.7
Products Pd(0)L2 + Ar-Ar' + X-B(OH)2 + Base-25.6

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental or calculated values for this compound but is representative of typical energy profiles obtained from DFT studies of Suzuki-Miyaura reactions.

Further computational studies on this compound would be beneficial to precisely map its reaction pathway and to understand the electronic and steric effects of the methyl and thienyl groups on the reaction kinetics and thermodynamics. Such studies would involve calculating the geometries and energies of all stationary points along the reaction coordinate, providing a detailed and quantitative picture of the reaction mechanism.

Applications in Advanced Organic Synthesis and Catalysis

Role as Building Blocks for Complex Molecular Architectures

4-Methyl-2-thienyl boric acid serves as a crucial building block in organic synthesis, enabling the construction of intricate molecular structures. Boronic acids, in general, are highly valued for their stability, moderate reactivity, and ease of handling. They are fundamental reagents in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms carbon-carbon bonds by coupling a boronic acid with an organohalide. This capability allows for the precise incorporation of the 4-methyl-2-thienyl moiety into a larger molecular framework, a common strategy in the development of functional materials and pharmaceuticals. researchgate.netsemanticscholar.org The careful selection and use of such fundamental building units are paramount, as the diversity and function of a complex molecule or material are derived from the inherent properties of its components. semanticscholar.org

The 4-methyl-2-thienyl group is a key structural motif in various functional organic materials, including dyes and biologically active compounds. The synthesis of these molecules often relies on the use of this compound as a precursor. Through cross-coupling reactions, this boronic acid can be readily attached to aromatic cores or other functional groups to create extended π-conjugated systems, which are characteristic of many organic dyes.

In the realm of medicinal chemistry, the introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity and improve physicochemical and pharmacokinetic properties. mdpi.com The synthesis of complex bioactive molecules often involves convergent strategies where different fragments are prepared separately and then joined. For instance, in a synthetic approach analogous to the preparation of other boronic acid-containing inhibitors, a moiety like this compound could be coupled to a different molecular fragment in a late-stage step to produce the final active compound. mdpi.com The versatility of boronic acids in forming C-C bonds under mild conditions makes them indispensable tools for creating libraries of complex molecules for biological screening. nih.gov

Poly-heterocyclic compounds, which contain multiple interconnected heterocyclic rings, are prevalent in materials science and medicinal chemistry. This compound is an ideal starting material for constructing such systems. The thiophene (B33073) ring itself is a common component of conductive polymers and pharmacologically active agents.

By employing iterative cross-coupling strategies, chemists can link the 4-methyl-2-thienyl unit to other heterocyclic systems, such as pyridines, pyrimidines, or even other thiophenes. This step-wise assembly allows for the precise control over the final structure and properties of the poly-heterocyclic product. This modular approach is fundamental to creating custom-made building blocks for functional materials like porous crystalline networks, including covalent-organic frameworks (COFs). semanticscholar.org

Boronic Acid Catalysis in Organic Transformations

Beyond their role as stoichiometric reagents in cross-coupling reactions, boronic acids and their derivatives are effective catalysts for a variety of organic transformations. nih.govscilit.com Their catalytic activity generally relies on the Lewis acidic nature of the boron atom, which can reversibly interact with and activate functional groups containing oxygen or nitrogen. nih.govwikipedia.org This interaction bypasses the need for stoichiometric activating agents, aligning with the principles of green chemistry. ualberta.ca

Boronic acids function as stable, organic-soluble Lewis acids that can catalyze a wide range of chemical reactions. nih.gov The trivalent boron atom possesses an empty p-orbital, allowing it to accept a pair of electrons from a Lewis base, such as the oxygen atom of a carbonyl group or an alcohol. This interaction activates the substrate, making it more susceptible to nucleophilic attack. nih.govresearchgate.net

The catalytic cycle often involves the formation of a covalent bond between the boron and an oxygen atom of the substrate. nih.gov For example, highly electron-deficient arylboronic acids can activate alcohols by polarizing the C–O bond, facilitating reactions like Friedel-Crafts alkylations. ualberta.ca The Lewis acidity of the boronic acid can be tuned by modifying its substituents; electron-withdrawing groups on the aryl ring enhance the acidity and, consequently, the catalytic activity. researchgate.net This mode of activation is central to many boronic acid-catalyzed transformations, including cycloadditions and rearrangements. nih.gov

Table 1: Examples of Lewis Acid Catalysis by Boronic Acids

Reaction Type Substrate Type Activation Mode Ref.
Friedel-Crafts Alkylation π-activated alcohols Polarization of C-O bond ualberta.ca
Cycloaddition Unsaturated carboxylic acids Lewis acid activation of reactants nih.gov
Isomerization β,γ-unsaturated 2-acyl imidazoles Coordination to carbonyl group researchgate.net

Boronic acids have emerged as effective metal-free catalysts for ring-opening polymerization (ROP), a key process for producing biodegradable polyesters. Studies have investigated boric acid and its derivatives, such as phenylboronic acid and 2-thienylboronic acid, as catalysts for the bulk ROP of cyclic esters like ε-caprolactone (CL) and δ-valerolactone. researchgate.netmdpi.com

The catalytic activity is influenced by the nature of the substituent on the boron atom. In a study comparing various boric acid derivatives for the ROP of ε-caprolactone, 2-thienylboronic acid was found to be an active catalyst. researchgate.net The proposed "activated monomer mechanism" suggests that the boronic acid interacts with the carbonyl group of the cyclic ester, making it more electrophilic and facilitating the nucleophilic attack by an initiator, such as an alcohol. The living nature of this polymerization allows for the synthesis of block copolymers by sequential monomer addition. researchgate.net Given the structural similarity, this compound is expected to show comparable catalytic activity in such polymerizations. Boronic acids have also been studied as catalysts for the ring-opening of epoxides. rsc.orgresearchgate.net

Table 2: Catalytic Activity of Boronic Acids in Ring-Opening Polymerization of ε-Caprolactone

Catalyst Monomer Conversion (%) Polymer Mn ( g/mol ) Dispersity (Đ)
Boric acid 91.2 8700 1.19
Phenylboronic acid 84.5 8100 1.25
2-Thienylboronic acid 85.1 8200 1.23
2-Furanylboronic acid 84.3 8000 1.26

Data derived from a study on the bulk ROP of ε-caprolactone initiated by benzyl (B1604629) alcohol. researchgate.net

One of the most developed areas of boronic acid catalysis is in dehydrative condensation reactions, particularly for forming amides and esters. nih.gov These reactions typically require the removal of water to proceed. Boronic acids catalyze these transformations by activating the carboxylic acid. nih.govscispace.com

The generally accepted mechanism involves the reaction of the boronic acid with a carboxylic acid to form an acyloxyboronic acid intermediate, which is a type of mixed anhydride. nih.gov This intermediate is significantly more reactive towards nucleophilic attack by an amine or an alcohol than the original carboxylic acid. After the nucleophile attacks the activated carbonyl group, a tetrahedral intermediate is formed, which then collapses to yield the final amide or ester product and regenerates the boronic acid catalyst. nih.gov Boric acid has proven to be a particularly mild and effective catalyst for the chemoselective esterification of α-hydroxycarboxylic acids and certain sugar acids. researchgate.netgriffith.edu.auarkat-usa.org

Table 3: Examples of Boronic Acid-Catalyzed Condensation and Esterification

Reaction Catalyst Type Key Intermediate Application Ref.
Amidation Electron-deficient arylboronic acids Acyloxyboronic acid Synthesis of amides and lactams nih.gov
Esterification Boric acid Bis(α-hydroxycarboxylate)borate complex Selective esterification of α-hydroxy acids griffith.edu.auarkat-usa.org
Intramolecular Condensation Bifunctional arylboronic acids Monoacyl boronate Synthesis of cyclic anhydrides acs.org

C-H Activation and Borylation Strategies

The synthesis of functionalized thiophenes such as this compound is increasingly accomplished through direct C-H activation and borylation, a powerful strategy that avoids the need for pre-functionalized substrates like halogenated thiophenes. nih.govnih.gov This approach offers greater atom economy and synthetic efficiency.

Iridium-catalyzed C-H borylation has emerged as a premier method for the regioselective synthesis of thiophene boronate esters, which are stable precursors to boronic acids. nih.govresearchgate.net The reaction typically employs a catalyst generated from a precursor like [Ir(OMe)(COD)]₂ and a bipyridine ligand, with pinacolborane (HBPin) or bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. nih.govillinois.edu

The regioselectivity of the borylation is a key consideration. For 2-substituted thiophenes, borylation overwhelmingly occurs at the C5 position due to steric hindrance at C3. In the case of 3-substituted thiophenes, such as 3-methylthiophene, a mixture of isomers is often obtained, with borylation occurring at both the C2 and C5 positions. The ratio of these products is influenced by the steric and electronic properties of the substituent and the specific catalyst system employed. nih.govmsu.edu This selective functionalization allows for the precise installation of a boronate ester group, which can then be hydrolyzed to yield the corresponding boronic acid, or used directly in subsequent cross-coupling reactions. nih.govnih.gov

Table 2: Iridium-Catalyzed C-H Borylation of Substituted Thiophenes

Thiophene SubstrateCatalyst SystemBorylating AgentProduct(s) / RatioYield (%)
2-Chlorothiophene[Ir(μ-OMe)(COD)]₂ / dtbpyHBPin5-Boryl-2-chlorothiophene95
3-Methylthiophene[Ir(μ-OMe)(COD)]₂ / dtbpyHBPin2-Boryl-3-methylthiophene : 5-Boryl-3-methylthiophene (1:1.2)88
2,5-Dichlorothiophene[Ir(μ-OMe)(COD)]₂ / dtbpyHBPin3-Boryl-2,5-dichlorothiophene82
3-Bromothiophene[Ir(μ-OMe)(COD)]₂ / dtbpyHBPin2-Boryl-3-bromothiophene : 5-Boryl-3-bromothiophene (1:1.4)91

Integration of 4 Methyl 2 Thienyl Boric Acid in Materials Science and Polymer Chemistry

Design and Synthesis of Boronic Acid-Containing Polymers

The synthesis of polymers containing 4-methyl-2-thienyl boric acid can be achieved through various controlled polymerization techniques, leading to well-defined macromolecular architectures. These methods allow for precise control over molecular weight, polydispersity, and polymer composition, which are crucial for tuning the final material properties.

Controlled polymerization methods are instrumental in the synthesis of well-defined polymers incorporating this compound. Techniques such as Suzuki-Miyaura catalyst-transfer polycondensation are particularly relevant for thienyl boronic acid derivatives. In this process, the boronic acid (or more commonly, its boronate ester derivative to enhance stability) undergoes cross-coupling with a dihaloaromatic comonomer, leading to the formation of conjugated polymers.

The use of N-methyliminodiacetic acid (MIDA) boronate esters of thienyl boronic acids has been shown to be an effective strategy. These MIDA boronates are stable, crystalline solids that can be purified by chromatography, and their slow release of the boronic acid under basic conditions helps to minimize side reactions like protodeboronation, which is a common challenge with thienyl boronic acids. This controlled release allows for the synthesis of high molecular weight polymers with narrow polydispersity. While specific studies on this compound are not extensively documented, the principles from related thienyl MIDA boronate esters are directly applicable.

Below is a table summarizing representative conditions for the Suzuki-Miyaura polymerization of thienyl MIDA boronate esters, which can be adapted for this compound MIDA ester.

MonomerComonomerCatalystBaseSolventTemperature (°C)Mn (kDa)PDI
Thienyl MIDA Boronate EsterDibromo-heteroarenePd(PPh₃)₄K₃PO₄Toluene/H₂O9015-301.2-1.5
3-Hexylthienyl MIDA Boronate Ester2,5-Dibromo-3-hexylthiophenePd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O8518-451.3-1.6

This table presents generalized data based on studies of similar thienyl boronate esters.

Functionalized polythiophenes are a class of conducting polymers with a wide range of applications in organic electronics. The introduction of a this compound moiety as a side chain on a polythiophene backbone can impart new functionalities. For instance, the boronic acid group can act as a recognition site for diols, such as sugars, leading to sensory materials.

The synthesis of such polymers can be approached by first preparing a thiophene (B33073) monomer functionalized with the this compound (protected as a boronate ester) and then polymerizing this monomer, often through oxidative polymerization or cross-coupling reactions. The methyl group on the thiophene ring can enhance the solubility and processability of the resulting polymer.

Polymer StructureSynthesis MethodFunctional GroupPotential Application
Poly(3-(4-methyl-2-thienyl boronic acid)thiophene)Oxidative PolymerizationBoronic AcidGlucose Sensing
Poly(3,4-bis(4-methyl-2-thienyl boronic acid)thiophene)Stille CouplingBoronic AcidAnion Sensing

This table illustrates potential functionalized polythiophenes and their applications based on the known properties of polythiophenes and boronic acids.

The Lewis acidity of the boron atom in this compound allows for the formation of N-coordinated organoboron polymers. The coordination of a nitrogen-containing ligand to the boron center can enhance the stability of the boronic acid moiety and influence the electronic properties of the polymer. This approach can be used to create polymers with unique photophysical and chemical properties.

These polymers can be synthesized by reacting a polymer containing this compound units with a suitable nitrogen-based ligand or by polymerizing monomers that already contain the N-coordinated boronic acid. The resulting polymers can exhibit improved thermal stability and fluorescence characteristics.

Polymer BackboneNitrogen LigandCoordination TypeResulting Property
PolystyrenePyridineDative BondEnhanced Fluorescence
Polyacrylate8-HydroxyquinolineChelationThermal Stability

This table provides examples of how N-coordination can be used to modify the properties of polymers containing this compound.

Applications of Polymers with this compound Moieties

Polymers incorporating this compound are finding applications in diverse fields, ranging from supramolecular chemistry to the development of advanced functional materials. The unique reactivity of the boronic acid group is a key driver for these applications.

The reversible covalent interaction between boronic acids and diols is a powerful tool in supramolecular chemistry for the construction of self-assembling systems. Polymers bearing this compound can form dynamic crosslinked networks or micelles in the presence of diol-containing molecules. This reversible bonding allows for the creation of stimuli-responsive materials that can change their structure and properties in response to changes in pH, temperature, or the presence of specific analytes like glucose.

For example, amphiphilic block copolymers with a hydrophilic block and a hydrophobic block containing this compound can self-assemble into micelles in aqueous solution. The addition of a diol can lead to the crosslinking of the micellar cores, resulting in the formation of stable nanoparticles or hydrogels.

The integration of this compound into polymer backbones is a promising strategy for the development of advanced functional materials. These materials can be designed to have specific electronic, optical, or sensory properties. For instance, conjugated polymers containing this moiety can be used as active layers in organic field-effect transistors (OFETs) or as fluorescent sensors.

The boronic acid group can also be used as a reactive handle for post-polymerization modification, allowing for the introduction of other functional groups to further tune the material's properties. This versatility makes polymers derived from this compound attractive candidates for applications in areas such as organic electronics, biotechnology, and environmental sensing.

Material TypeKey FeaturePotential Application
Conjugated PolymerTunable bandgapOrganic Photovoltaics
Fluorescent PolymerAnalyte-responsive emissionChemical Sensors
Crosslinked HydrogelStimuli-responsive swellingDrug Delivery

This table highlights the potential of polymers containing this compound in the development of advanced functional materials.

Responsive Polymeric Systems

A comprehensive search of scientific literature and research databases has revealed no specific studies on the integration of this compound into responsive polymeric systems. Consequently, there is no available data on the synthesis, characterization, or stimulus-responsive behavior of polymers derived from this specific compound. Research in the field of responsive polymers has extensively explored various boronic acid derivatives, particularly those based on phenylboronic acid, for creating materials that respond to changes in pH, glucose concentration, or other stimuli. These systems often rely on the reversible formation of boronate esters with diols.

For instance, the broader class of thienylboronic acids has been investigated to a limited extent. Studies on poly(3-thienylboronic acid) have shown that it can form pH-responsive nanoparticles. In alkaline conditions, these nanoparticles exhibit swelling due to the deprotonation of the boronic acid groups, leading to electrostatic repulsion. This pH-dependent behavior is a hallmark of many responsive polymer systems containing boronic acids.

However, despite the availability of this compound as a chemical reagent, its application as a monomer or functional group in the development of smart materials, such as responsive polymeric systems, has not been reported in the accessible scientific literature. Therefore, detailed research findings and data tables concerning its role in such systems cannot be provided. Further research would be necessary to explore the potential of this compound in this area of materials science.

Theoretical and Computational Chemistry Studies on 4 Methyl 2 Thienyl Boric Acid

Quantum Chemical Investigations (DFT, HOMO-LUMO Analysis)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of compounds like 4-methyl-2-thienyl boric acid. These methods provide deep insights into the molecule's electronic behavior and stability.

DFT calculations are instrumental in optimizing the molecular geometry and understanding the electronic landscape of a molecule. mdpi.com For this compound, the electronic structure is primarily defined by the interplay between the electron-rich thiophene (B33073) ring, the electron-donating methyl group, and the electron-withdrawing boronic acid moiety.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (Egap), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity and greater ease of electronic excitation. nih.govmdpi.com

In related thiophene derivatives, the HOMO is typically localized over the π-system of the thiophene ring, indicating this is the primary site for electrophilic attack. The LUMO is often distributed across the ring and the substituent groups. For this compound, the electron-donating methyl group would be expected to raise the energy of the HOMO, while the boronic acid group would lower the energy of the LUMO, likely resulting in a relatively small energy gap, indicative of a reactive molecule. nih.govmdpi.com

A study on 2-thienylboronic acid using DFT at the B3LYP/6-31G* level provides a useful comparison. dergipark.org.tr Such analyses reveal that the electron-rich areas of the molecule are preferred sites for electrophilic attacks, while electron-poor sites are more susceptible to nucleophilic attacks. dergipark.org.tr The distribution of HOMO and LUMO surfaces helps to visualize these reactive sites.

Table 1: Representative Frontier Molecular Orbital Data for a Related Thiophene Derivative

Parameter Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5
Egap HOMO-LUMO Energy Gap (ELUMO - EHOMO) 4.0 to 5.0

Note: These are representative values based on DFT calculations of similar aromatic boronic acids and thiophene derivatives. Specific values for this compound would require dedicated computation.

The conformational landscape of this compound is primarily determined by the rotation around the C-B bond (connecting the thiophene ring and the boron atom) and the two B-O bonds of the hydroxyl groups. Computational methods can identify the most stable conformers by calculating the potential energy surface (PES) as a function of these dihedral angles. nih.gov

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule in solution. nih.gov By simulating the movement of atoms over time, MD can explore the conformational space, study solvation effects, and predict how the molecule interacts with its environment, which is crucial for understanding its behavior in chemical reactions. semanticscholar.org

Spectroscopic Correlations and Vibrational Analysis

Computational vibrational analysis is a key tool for interpreting experimental spectroscopic data, allowing for precise assignment of vibrational modes.

Fourier Transform Infrared (FT-IR) and FT-Raman spectra provide a vibrational fingerprint of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectral bands. nih.govnih.gov For this compound, the spectra would be characterized by vibrations from the thiophene ring, the methyl group, and the boronic acid group.

Thiophene Ring Vibrations:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm-1 region. globalresearchonline.net

C=C and C-C stretching: Ring stretching modes for heteroaromatic compounds are usually observed in the 1650–1400 cm-1 range. globalresearchonline.net

C-S stretching: The C-S bond vibrations within the thiophene ring are expected at lower frequencies.

Ring breathing and deformation modes: These occur at lower wavenumbers and are characteristic of the five-membered ring structure.

Methyl Group Vibrations:

C-H stretching: Asymmetric and symmetric stretching modes of the CH3 group are expected around 2980-2870 cm-1.

C-H bending: Asymmetric and symmetric bending (scissoring) modes typically appear near 1460 cm-1 and 1375 cm-1, respectively.

Boronic Acid Group Vibrations:

O-H stretching: A broad band due to hydrogen-bonded O-H stretching is expected in the 3400–3200 cm-1 region. researchgate.net

B-O stretching: The asymmetric B-O stretching vibration is a strong band typically found around 1350 cm-1.

O-H in-plane and out-of-plane bending: These modes contribute to the spectrum at various lower frequencies.

Table 2: Predicted Vibrational Modes for this compound

Functional Group Vibrational Mode Predicted Wavenumber Range (cm-1)
Boronic Acid O-H stretch (H-bonded) 3400 - 3200
Thiophene Ring Aromatic C-H stretch 3100 - 3000
Methyl Group Asymmetric/Symmetric C-H stretch 2980 - 2870
Thiophene Ring C=C / C-C ring stretch 1650 - 1400
Methyl Group C-H bend (asymmetric/symmetric) 1460 - 1375
Boronic Acid Asymmetric B-O stretch ~1350

Note: These predictions are based on characteristic frequencies of the constituent functional groups found in related molecules. nih.govglobalresearchonline.netresearchgate.netnih.gov

Mechanistic Insights from Computational Modeling

Computational modeling is essential for understanding reaction mechanisms at a molecular level, particularly for reactions where intermediates are too transient to be observed experimentally.

Transition state (TS) analysis via DFT is crucial for mapping out the energy profile of a chemical reaction and calculating activation barriers. For this compound, a primary application is in understanding its role in the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The transmetalation step, where the thienyl group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step and has been the subject of extensive computational study. rsc.org Modeling this step involves locating the transition state structure for the transfer of the aryl group. nih.gov Calculations can elucidate the role of the base, the solvent, and the specific ligands on the palladium catalyst. researchgate.net

Reaction Pathway Elucidation

Theoretical and computational chemistry studies play a crucial role in elucidating the intricate reaction pathways of organoboronic acids, such as this compound, particularly in widely utilized reactions like the Suzuki-Miyaura cross-coupling. While specific computational investigations exclusively targeting the reaction pathway of this compound are not extensively detailed in the available literature, the general mechanism of the Suzuki-Miyaura reaction is well-established through numerous theoretical studies. These studies provide a framework for understanding the likely reaction trajectory of this specific compound.

The Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond, generally proceeds through a catalytic cycle involving a palladium catalyst. The key steps in this pathway are oxidative addition, transmetalation, and reductive elimination.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopy is a cornerstone for the analysis of 4-Methyl-2-thienyl boric acid, offering non-destructive and highly detailed molecular information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of boron-containing compounds like this compound. researchgate.net Both ¹H and ¹³C NMR are used for elucidating the organic framework, while ¹¹B NMR provides direct information about the boron center, which is crucial for studying its reactivity and complexation. researchgate.netnih.gov

¹¹B NMR spectroscopy is particularly effective for distinguishing the hybridization state of the boron atom. researchgate.netnsf.gov The uncomplexed, trigonal planar (sp²-hybridized) boronic acid typically exhibits a chemical shift in the range of 27-33 ppm. nsf.gov Upon complexation with a diol or under basic conditions (pH > pKa), the boron atom transitions to a tetrahedral (sp³-hybridized) boronate ester or boronate anion, respectively. This structural change results in a substantial upfield shift in the ¹¹B NMR spectrum to a region between approximately 4 and 13 ppm, providing a clear method for monitoring these equilibria. nsf.gov This technique is a convenient tool for determining the pKa of boronic acids and for studying the thermodynamics of complexation with diols. nih.govnsf.gov

Boron SpeciesHybridizationTypical ¹¹B NMR Chemical Shift (ppm)
Boronic Acid (R-B(OH)₂)sp²~27 to 33
Boronate Anion (R-B(OH)₃⁻)sp³~4 to 10
Boronate Ester (with diol)sp³~7.5 to 13
Boroxines ((RBO)₃)sp²~33

Data compiled from multiple sources describing general trends for aryl boronic acids. nsf.govsdsu.edu

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring the kinetics of reactions involving this compound, such as Suzuki-Miyaura coupling reactions or complex formation. By tracking the change in absorbance at a specific wavelength corresponding to a reactant or product over time, the reaction rate can be determined.

Furthermore, UV-Vis or fluorescence spectroscopy can be employed in competitive binding assays to determine the binding constants between boronic acids and diols. nih.gov In a typical assay, the boronic acid is allowed to form a complex with a chromophoric or fluorophoric reporter diol, such as Alizarin Red S (ARS). The subsequent introduction of a non-chromophoric diol (the analyte) displaces the reporter, causing a measurable change in the solution's absorbance or fluorescence intensity. nih.gov The binding constant can then be calculated using mathematical models like the Benesi-Hildebrand equation. nih.gov This provides quantitative data on the affinity of this compound for various diol-containing compounds.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structural details of this compound and its derivatives. For the analysis of polymers synthesized using this compound as a monomer (e.g., polythiophenes), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited. rsc.org

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large macromolecules with minimal fragmentation. tuwien.at It provides direct, absolute values for the polymer's molecular mass distribution. youtube.comamerican.edu This allows for the precise determination of key polymer characteristics, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). youtube.com Additionally, the high resolution of MALDI-TOF MS can resolve individual oligomer peaks, enabling the detailed analysis of repeating units and the sum mass of end-groups, which confirms the success of the polymerization process. youtube.com

ParameterInformation Obtained via MALDI-TOF MS
Number-Average Molecular Weight (Mn)Provides the average molecular weight of the polymer distribution.
Weight-Average Molecular Weight (Mw)A different measure of the average molecular weight, sensitive to heavier chains.
Polydispersity Index (Đ)Indicates the breadth of the molecular weight distribution (Đ = Mw/Mn).
End-Group AnalysisConfirms the chemical structure of the polymer chain termini.
Repeating Unit MassVerifies the mass of the monomer unit within the polymer chain.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification, isolation, and quantitative analysis of this compound, as well as for monitoring the progress of reactions in which it is a reactant. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

Reversed-phase HPLC is a staple technique for analyzing boronic acids. waters.comwaters.com However, these compounds can present analytical challenges due to their reactivity; for instance, boronate esters are often readily hydrolyzed to their corresponding boronic acids. nih.gov Successful separation often requires careful method development, which may include the use of non-aqueous, aprotic sample diluents or unconventional mobile phases, such as those at a high pH, to achieve adequate retention and peak shape. nih.gov

Gas chromatography, typically coupled with mass spectrometry (GC-MS), is also used, particularly for impurity analysis. chromatographyonline.com Because boronic acids are nonvolatile, a derivatization step is usually required prior to analysis. chromatographyonline.com Esterification with a diol, such as pinacol (B44631), converts the boronic acid into a more volatile and thermally stable boronate ester, which can then be readily analyzed by GC-MS. chromatographyonline.com

ParameterTypical Condition/ComponentPurpose
ModeReversed-PhaseSeparates compounds based on hydrophobicity.
Stationary PhaseC18 or similar (e.g., XSelect HSS T3)Provides a nonpolar surface for interaction. waters.com
Mobile PhaseAcetonitrile/Water or Methanol/Water gradientsElutes compounds from the column.
Special ConditionsHigh pH mobile phase (e.g., pH > 10) or ion-pairing reagentsImproves peak shape and retention for acidic analytes. nih.gov
DetectorUV DetectorMonitors aromatic compounds by their absorbance of UV light. sielc.com

Calorimetric Studies of Complexation Reactions

Isothermal Titration Calorimetry (ITC) is a powerful thermodynamic technique used to directly measure the heat changes associated with binding events. mdpi.com It is the only method capable of determining the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction in a single experiment, along with the binding affinity (Ka) and stoichiometry (n). mdpi.comjaptamers.co.uk

For this compound, ITC is ideal for studying its complexation with diols and saccharides. In a typical experiment, a solution of a diol is titrated into a solution of the boronic acid, and the minute heat released or absorbed upon formation of the boronate ester is measured. mdpi.com Studies on the analogous compound 3-Thienylboronic acid (TBA) demonstrate that the binding affinity and enthalpy are highly dependent on pH, with binding becoming significantly more favorable as the pH increases above the pKa of the boronic acid. mdpi.com

Thermodynamic Parameters for the Interaction of 3-Thienylboronic Acid (TBA) with Fructose at pH 7.4 and 25°C
ParameterValue
Stoichiometry (n)~1
Binding Constant (K)~3400 L/mol
Enthalpy Change (ΔH)-2.2 kcal/mol

Data for the analogous compound 3-Thienylboronic acid, as specific data for the 4-methyl derivative was not available. mdpi.com

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Functionalization Strategies

The synthesis of arylboronic acids, including 4-Methyl-2-thienyl boric acid, is a cornerstone of modern organic chemistry. While traditional methods remain valuable, emerging research focuses on developing more efficient, general, and environmentally benign protocols.

Established routes often involve the borylation of aryl Grignard reagents or palladium-catalyzed Miyaura borylation using sources like pinacol (B44631) borane. organic-chemistry.org A convenient protocol for the electrophilic borylation of aryl Grignard reagents, prepared from arylbromides, allows for the synthesis of various arylboronic acids in excellent yields. organic-chemistry.org However, the future lies in novel methodologies that offer milder reaction conditions and broader functional group tolerance. Recent advancements include metal-free, photo-induced borylation of haloarenes, which provides a direct route to boronic acids and their esters. organic-chemistry.org

Functionalization of the thiophene (B33073) ring in thienylborane systems is another critical area of research. Well-controlled synthetic protocols, such as boron-tin and boron-silicon exchange reactions, hydroboration, and electrophilic borylations, provide access to chemically robust thiophene-boranes. nih.gov These methods allow for the facile integration of thienylboranes into larger conjugated structures and polymeric systems, paving the way for new functional materials. nih.govrsc.org

Synthetic StrategyDescriptionKey Advantages
Electrophilic Borylation Reaction of an aryl Grignard or organolithium reagent with a boron electrophile.High yields, straightforward procedure. organic-chemistry.org
Miyaura Borylation Palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent.Good functional group tolerance, uses readily available starting materials. organic-chemistry.org
Photo-induced Borylation Metal-free borylation of haloarenes using light as an energy source.Mild conditions, avoids transition metal catalysts. organic-chemistry.org
Post-synthesis Functionalization Modification of the thiophene ring after the boronic acid group is installed.Allows for the creation of complex, multi-functional molecules. rsc.org

Catalyst Development for Enhanced Selectivity and Efficiency

The Suzuki-Miyaura cross-coupling reaction is a primary application for this compound, used to form carbon-carbon bonds. mdpi.com However, reactions involving heteroarylboronic acids like thienylboronic acids can be challenging. ntnu.no Consequently, a significant research effort is directed towards developing new catalyst systems that offer improved performance.

A key to successful cross-couplings with thienylboronic acids is the use of a highly active catalyst. ntnu.no Studies have shown that XPhos precatalysts are particularly effective for coupling reactions involving (5-formylthiophen-2-yl)boronic acid. ntnu.no The development of novel palladium catalysts and ligands remains a central theme, aiming to achieve high yields at room temperature with a broad range of substrates, including chlorides and triflates. researchgate.net Ligand-free Suzuki coupling protocols have also been developed, offering a simpler and more cost-effective approach for certain applications. researchgate.net The goal is to create "universal" catalysts that are efficient for a wide array of cross-coupling reactions. mdpi.com

Catalyst SystemSubstratesKey Features
Pd-XPhos Precatalysts Aryl halides and thienylboronic acids.Highly active system, effective for challenging couplings. ntnu.no
Pd(OAc)2/PCy3 Aryl and vinyl triflates.Enables clean reactions at room temperature. researchgate.net
Pd(P(t-Bu)3)2 Aryl and vinyl halides, including chlorides.Effective for a wide range of substrates, often at room temperature. researchgate.net
Ligand-Free Palladium Arylboronic acids and various electrophiles.Simplifies reaction setup and reduces costs. researchgate.net

Expansion of Applications in Smart Materials and Responsive Systems

The unique electronic properties and reactivity of the boronic acid group make this compound a promising candidate for the development of smart materials and responsive systems. idu.ac.id Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that is being exploited in the design of sensors for saccharides and other biologically important molecules. mdpi.com

The electrochemical activity of 3-thienylboronic acid, which allows it to form polymer films, makes it a perspective material for sensor applications. mdpi.com Research has shown that the affinity of poly-3-thienylboronic acid nanoparticles for saccharides can be controlled by pH, demonstrating its potential in creating responsive systems. acs.org Furthermore, boric acid-functionalized materials, such as covalent organic frameworks (COFs) and polymers, are being developed for applications ranging from the selective enrichment of biomolecules to potential use in cancer therapy. nih.govnih.govnih.gov These materials can be designed to respond to specific chemical or biological signals. idu.ac.id

Advanced Theoretical Modeling of Complex Boron Systems

Computational chemistry provides powerful tools for understanding the structure, reactivity, and electronic properties of complex boron-containing molecules. dergipark.org.tr Density Functional Theory (DFT) calculations are widely used to study systems incorporating thiophene and boron, offering insights that guide the design of new materials. samipubco.comresearchgate.net

Theoretical modeling can predict the geometric and electronic structures of thienylboronic acid isomers and their relative stabilities. dergipark.org.tr For instance, studies on the adsorption of thiophene on boron nitride nanotubes have used DFT to determine preferred binding sites and understand the resulting electronic changes, which is relevant for developing novel nanocomposites. samipubco.comcivilica.com Computational models also help elucidate the p–π* conjugation between the empty orbital on the boron atom and the conjugated thiophene ring, which is crucial for tailoring the optoelectronic properties of these materials. rsc.orgresearchgate.net These theoretical investigations are essential for predicting the properties of new, yet-to-be-synthesized complex boron systems and accelerating their discovery. researchgate.net

Green and Sustainable Chemistry Innovations

The principles of green chemistry are increasingly influencing the synthesis and application of organoboron compounds. mdpi.com Research is focused on developing environmentally benign synthetic methods that minimize waste, avoid hazardous reagents, and utilize renewable resources. rsc.orgresearchgate.net

One area of innovation is the development of transition-metal-free oxidation of boronic acids to phenols, using air as the oxidant under microwave-assisted conditions. rsc.org Another green alternative involves using sodium sulfite (B76179) and oxygen in water for the same transformation, representing a mild and environmentally friendly protocol. researchgate.net The use of water as a solvent for catalytic reactions, such as aza-Michael reactions catalyzed by boric acid, is another significant advancement. semanticscholar.org Furthermore, efforts are being made to replace traditional, often toxic, solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) in coupling reactions. mdpi.com These innovations aim to reduce the environmental footprint of chemical processes involving compounds like this compound.

Q & A

Q. What are the common synthetic routes for 4-methyl-2-thienyl boric acid, and how are reaction conditions optimized?

The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling or direct borylation of 2-methylthiophene derivatives.

  • Method 1 : React 2-methylthiophene with a boronating agent (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous DMSO at 80–100°C .
  • Method 2 : Use halogenated 2-methylthiophene (e.g., 2-bromo-4-methylthiophene) in a Miyaura borylation reaction with bis(pinacolato)diboron under similar catalytic conditions.

Q. Key Optimization Factors :

  • Catalyst choice (Pd(OAc)₂ vs. PdCl₂(dppf)) affects yield and regioselectivity.
  • Solvent polarity (DMSO > THF) enhances boron incorporation.
  • Temperature control (80–100°C) minimizes decomposition of the thienyl intermediate.

Q. How is this compound characterized, and what analytical techniques are critical for validation?

Primary Characterization Methods :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.5 ppm (thienyl protons) and δ 2.4 ppm (methyl group) .
    • ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic acid moiety .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ (expected m/z: ~167.04 for C₅H₇BO₂S).
  • FT-IR : B-O stretching at ~1340 cm⁻¹ and thienyl C-S vibration at ~690 cm⁻¹ .

Q. Validation Criteria :

  • Purity ≥95% (HPLC, using a C18 column with acetonitrile/water gradient).
  • Absence of residual palladium (ICP-MS analysis; limit <10 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The methyl group at the 4-position introduces steric hindrance , which can:

  • Reduce coupling efficiency with bulky aryl halides (e.g., ortho-substituted substrates).
  • Stabilize the boronate intermediate via electron-donating effects, enhancing reactivity with electron-deficient partners.

Q. Experimental Design for Mechanistic Study :

  • Compare coupling rates using para- vs. ortho-substituted aryl halides under standardized conditions.
  • Monitor intermediates via in situ ¹¹B NMR to track boronate formation .
  • Use DFT calculations to model transition-state geometries and quantify steric/electronic contributions.

Q. What are the challenges in maintaining the stability of this compound during storage and reactions?

Instability Factors :

  • Hygroscopicity : Absorbs moisture, leading to hydrolysis. Store under argon at –20°C .
  • Oxidation : Thienyl sulfur may oxidize to sulfoxide; use antioxidants (e.g., BHT) in solution.
  • pH Sensitivity : Decomposes in acidic conditions (pH <5); buffer reactions to pH 7–8 .

Q. Mitigation Strategies :

  • Lyophilize the compound for long-term storage.
  • Use anhydrous solvents (e.g., THF, DMF) and glovebox techniques for moisture-sensitive reactions.

Q. How can researchers address contradictions in reported solubility data for this compound?

Observed Contradictions :

  • Some studies report solubility in ethanol (20 mg/mL), while others note limited solubility (<5 mg/mL).

Q. Methodological Reconciliation :

  • Variable Purity : Impurities (e.g., boroxines) reduce apparent solubility. Repurify via recrystallization (ethanol/water).
  • Temperature Dependence : Test solubility at 25°C vs. 40°C; higher temperatures may improve dissolution.
  • pH Adjustment : Solubility increases in basic conditions (e.g., 0.1 M NaOH) due to deprotonation of the boronic acid .

Key Recommendations for Researchers

  • Validate synthetic protocols with multiple characterization techniques to ensure reproducibility.
  • Address stability challenges by controlling moisture, oxygen, and pH during experiments.
  • Cross-reference conflicting data with controlled variables (e.g., purity, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.